Product packaging for 4-fluoro-N,N-dimethylpyrrolidin-3-amine(Cat. No.:)

4-fluoro-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B13094180
M. Wt: 132.18 g/mol
InChI Key: AYFDWGKNWTZXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N,N-dimethylpyrrolidin-3-amine (CAS 1824334-96-4) is a fluorinated amine derivative with the molecular formula C6H13FN2 and a molecular weight of 132.18 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. The structure incorporates a pyrrolidine ring, a common feature in bioactive molecules, functionalized with a fluorine atom and a dimethylamine group. The fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, making it a key modification in drug discovery . The dimethylamine (DMA) moiety is an electron-donating group and a prevalent pharmacophore in a diverse range of FDA-approved pharmaceuticals, contributing to properties such as high solubility and extended bioavailability in the bloodstream . As a secondary amine, this compound can be further functionalized or used as a ligand in catalysis. It is related to stereospecific variants, such as the rel-(3R,4R)-4-Fluoro-N,N-dimethylpyrrolidin-3-amine, highlighting its relevance in the synthesis of chiral molecules . Researchers utilize this compound and its derivatives primarily as a key synthetic intermediate for the development of new active substances. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13FN2 B13094180 4-fluoro-N,N-dimethylpyrrolidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

4-fluoro-N,N-dimethylpyrrolidin-3-amine

InChI

InChI=1S/C6H13FN2/c1-9(2)6-4-8-3-5(6)7/h5-6,8H,3-4H2,1-2H3

InChI Key

AYFDWGKNWTZXFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CNCC1F

Origin of Product

United States

Mechanistic Investigations and Reaction Pathways in the Synthesis of Fluorinated N,n Dimethylpyrrolidin 3 Amine Systems

Elucidation of Catalytic Cycles and Intermediates

The synthesis of fluorinated pyrrolidines often involves intricate catalytic cycles with various intermediates. Copper-catalyzed reactions are prominent in this field. For instance, the synthesis of pyrrolidines can be achieved through an intramolecular C–H amination of N-fluoride amides using [TpxCuL] complexes as precatalysts. nih.govacs.org Mechanistic studies, supported by experimental data and DFT calculations, suggest a pathway that involves the formation of a Cu-F bond intermediate. nih.gov The use of N-fluoro amides is preferred over N-chloro amides due to more favorable reaction pathways. nih.govacs.org

One key method for constructing the fluoropyrrolidine scaffold is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. nih.gov In a typical catalytic cycle for this reaction, a copper(I) complex with a chiral diphosphine ligand, such as (S)-DTBM-segphos, is employed. The reaction is initiated by the formation of an azomethine ylide from an imino ester precursor in the presence of a base like KOtBu. nih.gov The chiral copper(I) complex then coordinates with both the azomethine ylide and the fluorinated styrene (B11656) to facilitate a highly stereoselective cycloaddition, yielding the desired fluoropyrrolidine product. nih.gov

Table 1: Optimized Reaction Conditions for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition nih.gov

EntryCatalyst (mol%)LigandBase (mol%)Temperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1CuPF6 (5)(S)-BINAPKOtBu (20)Room TempTrace--
2CuPF6 (5)(S)-BINAPKOtBu (20)8060>20:160
3CuPF6 (5)(S)-segphosKOtBu (20)8061>20:128
4Cu(CH3CN)4PF6 (5)(S)-DTBM-segphosKOtBu (20)Room Temp48>20:196
5Cu(CH3CN)4PF6 (5)(S)-DTBM-segphosKOtBu (20)8092>20:198

Another approach involves an asymmetric 'clip-cycle' synthesis where a chiral phosphoric acid (CPA) catalyzes an intramolecular aza-Michael cyclization. whiterose.ac.uk Computational studies suggest that the CPA acts as a proton shuttle, catalyzing both the cyclization to form an aminoenol intermediate and its subsequent tautomerization to the final pyrrolidine (B122466) product. whiterose.ac.uk The cyclization step is identified as both the rate-limiting and stereochemical-determining step. whiterose.ac.uk

Role of Fluorine in Directing Reactivity and Selectivity (e.g., Chemo-, Regio-, Stereoselectivity)

The presence of fluorine atoms on the pyrrolidine ring significantly influences the molecule's reactivity and selectivity through various stereoelectronic effects. nih.govbeilstein-journals.org Quantum-chemical analyses of difluorinated pyrrolidines reveal that gauche and anomeric effects play a crucial role in determining conformer stabilities. nih.govresearchgate.net

A generalized anomeric effect, which arises from the nN→σCF electron delocalization, is particularly important in modulating the energetics of α-fluoro isomers and imparts a strong conformational bias. nih.govresearchgate.net This effect can be a dominant factor in controlling the stereochemical outcome of reactions. In contrast, the fluorine gauche effect, resulting from σCH→σCF hyperconjugative interactions, often assumes a secondary role, being overshadowed by steric and electrostatic interactions. nih.govresearchgate.net

The substitution of a hydrogen atom with fluorine at the C-3 position of a pyrrolidine ring can lead to a conformational preference where the fluorine and nitrogen atoms are cis to each other, especially upon protonation of the nitrogen. nih.gov This preference is attributed to an attractive NH2+∙∙∙Fδ− electrostatic interaction that reinforces the hyperconjugative gauche effect. nih.gov These conformational biases induced by fluorine can enhance the stability of certain protein structures, such as collagen, when fluorinated proline analogues are incorporated. nih.govbeilstein-journals.org

In the context of cycloaddition reactions, the electronic properties of fluorinated dipolarophiles can influence the reaction's progress. While 1,3-dipolar cycloadditions of azomethine ylides typically require highly activated olefins, successful reactions with less active fluorinated styrenes have been achieved, indicating the unique role of fluorine in modulating the electronic nature of the double bond. nih.gov The chemo- and regioselectivity of multicomponent reactions to form complex structures like spiro[pyrrolidine-2,3′-oxindoles] are also influenced by the substituents on the reactants, including those that may contain fluorine. mdpi.com

Radical Pathways in Fluorine Introduction and Amine Functionalization

Radical reactions provide a powerful avenue for the introduction of fluorine and the functionalization of amines in the synthesis of pyrrolidine systems. One such method is the electrocatalytic radical ene-yne cyclization for the synthesis of chlorotrifluoromethylated pyrrolidines. nih.govresearchgate.net In this process, CF3• and Cl• radicals are generated from stable, commercially available sources (CF3SO2Na and MgCl2) through electrochemical oxidation. nih.govresearchgate.net These radicals then react with a 1,6-enyne substrate, with the cyclization being controlled by a manganese catalyst. nih.gov

The development of new radical fluorinating agents is crucial for advancing these synthetic strategies. N-fluoro-N-arylsulfonamides (NFASs) represent a third generation of such reagents, designed to operate under mild radical conditions. nih.gov These reagents have significantly lower N–F bond dissociation energies (BDEs) compared to second-generation reagents like N-fluorobenzenesulfonimide (NFSI), which favors clean radical fluorination over undesired side reactions like single electron transfer (SET) processes. nih.gov

Table 2: Comparison of N-F Bond Dissociation Energies (BDEs) for Different Fluorinating Agents nih.gov

Fluorinating AgentClassN-F BDE (kJ mol-1)
NFSISecond Generation~250
Selectfluor®Second GenerationHigh
NFASsThird Generation205-220

Radical N-perfluoroalkylation followed by a defluorination pathway is another strategy for synthesizing fluorinated amide derivatives. nih.govresearchgate.net This one-pot approach involves the N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates, leading to labile N-perfluoroalkylated hydroxylamines. nih.govresearchgate.net These intermediates can then undergo a controllable oxy/thiodefluorination to yield various fluorinated products. nih.gov

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding the reaction mechanisms at a molecular level. Transition state analysis and reaction coordinate mapping provide insights into the energetics and stereochemical outcomes of reactions involved in fluorinated pyrrolidine synthesis.

For the copper-catalyzed intramolecular C–H amination, DFT calculations have been performed to investigate the reaction pathways. nih.govacs.org These studies help to rationalize the preference for N-fluoro substrates over N-chloro substrates and explain the influence of ligands on the catalytic activity. nih.gov

In the asymmetric 'clip-cycle' synthesis of pyrrolidines, DFT studies have been employed to model the enantioselective aza-Michael cyclization. whiterose.ac.uk These calculations identified the cyclization as the rate-limiting and stereochemistry-determining step. By analyzing the transition state energies for different stereochemical pathways (e.g., S,E vs. R,Z), the model could accurately predict the experimentally observed enantiomeric ratio. whiterose.ac.uk The difference in energy between competing transition states was attributed to steric clashes within the catalyst's chiral pocket. whiterose.ac.uk

Computational and Theoretical Studies on Fluorinated Pyrrolidin 3 Amines

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to the theoretical investigation of fluorinated pyrrolidines. Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy. researchgate.netresearchgate.net The selection of an appropriate functional and basis set is critical for obtaining reliable results.

For fluorinated pyrrolidine (B122466) systems, studies have benchmarked various DFT methods against higher-level calculations, such as Coupled Cluster with Single and Double excitations (CCSD). For instance, the B3LYP functional, combined with Grimme's D3BJ dispersion correction and a triple-zeta basis set like 6-311++G**, has been shown to provide geometries and relative energies that are in good agreement with more computationally expensive methods and experimental data for related molecules like 3-fluoropyrrolidine (B48656). sigmaaldrich.com Such calculations can determine key electronic properties, including molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges, which are essential for understanding the molecule's reactivity and intermolecular interactions. researchgate.netnih.gov The inclusion of fluorine is known to significantly alter these properties, enhancing chemical stability and modifying reactivity. nih.gov

Table 1: Common Quantum Chemical Methods for Studying Fluorinated Pyrrolidines This table is interactive. Click on the headers to sort.

Method Abbreviation Typical Application Strengths
Density Functional Theory DFT Geometry optimization, energy calculations, electronic properties. Good balance of accuracy and computational cost.
Coupled Cluster CC High-accuracy energy calculations for benchmarking. Considered a "gold standard" for accuracy.
Hartree-Fock Theory HF Initial geometry guess, qualitative molecular orbital analysis. Computationally less expensive, good starting point.

Modeling of Reaction Mechanisms and Energetics

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and reaction products, thereby elucidating the most favorable reaction pathways. For the synthesis of substituted pyrrolidines, DFT calculations can be used to model various proposed mechanisms, such as intramolecular C-H amination. unimi.it

These models allow for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. For a molecule like 4-fluoro-N,N-dimethylpyrrolidin-3-amine, theoretical studies could model its formation via nucleophilic substitution reactions, predicting the regio- and stereochemical outcomes. The calculations can reveal how the fluorine substituent influences the energy of transition states, potentially altering reaction rates and selectivity compared to its non-fluorinated analogue. unimi.it

Conformational Analysis and Stereoelectronic Effects of Fluorine Substitution

The five-membered pyrrolidine ring is not planar and adopts puckered "envelope" or "twist" conformations to relieve ring strain. nih.gov The introduction of substituents, particularly fluorine, has a profound impact on the conformational equilibrium of the ring. The strong inductive effect of the fluorine atom enforces a particular pucker and introduces significant stereoelectronic interactions.

Two key stereoelectronic effects govern the conformation of fluorinated N-heterocycles:

The Gauche Effect: This effect often favors a conformation where the electronegative fluorine atom and the nitrogen of the pyrrolidine ring are in a gauche relationship. In the case of 4-fluoropyrrolidines, this can lead to a preference for a specific ring pucker that brings these two groups into the correct orientation. nih.gov This preference is often driven by stabilizing hyperconjugative interactions (e.g., nN → σ*CF) or attractive electrostatic interactions. sigmaaldrich.com

Anomeric Effect: In certain isomers, a generalized anomeric effect, involving electron delocalization from the nitrogen lone pair (nN) to the antibonding orbital of the C-F bond (σ*CF), can strongly influence conformer stability. sigmaaldrich.com

For this compound, the interplay between the fluorine at C4 and the dimethylamino group at C3, along with steric demands, would dictate the preferred ring pucker (C4-endo vs. C4-exo). Computational analysis allows for the precise calculation of the relative energies of these different conformers, predicting the most stable three-dimensional structure of the molecule in the gas phase and in solution.

Table 2: Factors Influencing Pyrrolidine Ring Conformation This table is interactive. Explore the concepts related to conformational analysis.

Conformation Description Key Influencing Factors
C4-endo The C4 atom is displaced from the plane on the same side as the C5 substituent. Gauche effects, steric hindrance between substituents.
C4-exo The C4 atom is displaced from the plane on the opposite side of the C5 substituent. Stereoelectronic effects, potential for n → π* interactions.

| Twist | Four atoms are roughly coplanar, with one atom displaced above and another below the plane. | Minimization of torsional strain. |

Prediction of Spectroscopic Signatures for Structural Validation

A powerful application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. sigmaaldrich.com For fluorinated compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly important characterization technique, given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

Computational methods, particularly DFT, can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and spin-spin coupling constants (J-couplings). sigmaaldrich.com By calculating these parameters for each stable conformer identified in the conformational analysis (Section 4.3) and then performing a Boltzmann-weighted average based on their relative energies, a theoretical spectrum for the molecule can be generated. The close agreement between the predicted and experimentally measured spectra provides strong validation for the computationally determined structure and conformational preferences. This integrated computational-spectroscopic approach is a cornerstone of modern structural elucidation for complex organic molecules.

Advanced Spectroscopic and Analytical Characterization for Fluorinated Pyrrolidin 3 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of 4-fluoro-N,N-dimethylpyrrolidin-3-amine, providing detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the protons on the pyrrolidine (B122466) ring and the N,N-dimethyl groups. The chemical shifts and coupling constants will be influenced by the electronegativity of the adjacent nitrogen and fluorine atoms. Protons on the carbon bearing the fluorine atom (H-4) and the amine group (H-3) are anticipated to show complex splitting patterns due to coupling with neighboring protons and the fluorine atom.

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom. The carbon atom directly bonded to the fluorine (C-4) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the pyrrolidine ring carbons will be influenced by the substituent effects of the fluorine and dimethylamino groups.

¹⁹F NMR: As a nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.gov The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom. This signal will be split by coupling to adjacent protons, providing valuable information about the local proton environment.

¹⁵N NMR: With a low natural abundance and a negative gyromagnetic ratio, ¹⁵N NMR is less sensitive than other NMR techniques. However, it can provide valuable information about the electronic environment of the two nitrogen atoms in the molecule—the pyrrolidine ring nitrogen and the dimethylamino nitrogen. The use of ¹⁵N-labeled compounds can significantly enhance signal intensity. nih.govresearchgate.net Two-dimensional correlation spectra, such as ¹H-¹⁵N HMBC, can be used to assign the nitrogen resonances and probe long-range proton-nitrogen couplings. researchgate.net

Hypothetical NMR Data for this compound:

Nucleus Hypothetical Chemical Shift (ppm) Hypothetical Multiplicity Hypothetical Coupling Constants (Hz)
¹H2.3-2.8m-
¹H3.0-3.5m-
¹H4.8-5.2dmJHF ≈ 45-55
¹H2.2-2.4s-
¹³C30-40--
¹³C50-60--
¹³C60-70dJCF ≈ 20-30
¹³C85-95dJCF ≈ 170-190
¹⁹F-170 to -190m-
¹⁵N-320 to -340--
¹⁵N-350 to -370--

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the precise molecular formula. This is particularly important to differentiate the target compound from isomers or other compounds with the same nominal mass. Techniques such as electrospray ionization (ESI) are well-suited for the analysis of polar molecules like amines. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. researchgate.netnih.gov These two techniques are complementary, as some vibrational modes that are strong in FTIR may be weak or absent in Raman spectra, and vice versa. nih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-N, N-H (if present as a secondary amine in a related structure), and C-F bonds. The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹, and its exact position can be influenced by the surrounding molecular structure. C-N stretching vibrations are expected in the 1000-1350 cm⁻¹ range. The presence of the pyrrolidine ring will also give rise to specific ring stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govresearchgate.net Therefore, it can provide complementary information to FTIR, especially for the carbon backbone of the pyrrolidine ring. The C-F bond may also exhibit a characteristic Raman signal.

Expected Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H (Aliphatic)Stretching2850-30002850-3000
C-N (Amine)Stretching1000-13501000-1350
C-F (Alkyl Fluoride)Stretching1000-14001000-1400
Pyrrolidine RingRing VibrationsVariousVarious

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For crystalline derivatives of this compound, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation. mdpi.com This technique provides precise three-dimensional coordinates of all atoms in the crystal lattice, allowing for the unambiguous assignment of the relative and absolute configuration of chiral centers. The resulting crystal structure reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This information is invaluable for understanding the molecule's shape and how it packs in a crystalline environment.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess if the compound is chiral.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For purity assessment, reversed-phase HPLC is commonly employed. To determine the enantiomeric excess, chiral HPLC is the method of choice. This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.govelsevierpure.com Derivatization with a chiral reagent can also be used to form diastereomers that can be separated on a non-chiral column. nih.govelsevierpure.com

Gas Chromatography (GC): GC can also be used for purity assessment, particularly if the compound is volatile or can be made volatile through derivatization. Chiral GC columns can be used for the separation of enantiomers.

The choice between HPLC and GC depends on the physical properties of the compound and its derivatives. These techniques are crucial for quality control and for ensuring the stereochemical integrity of the final product.

Chemical Reactivity and Transformations of 4 Fluoro N,n Dimethylpyrrolidin 3 Amine Derivatives

Reactions Involving the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a saturated five-membered heterocycle that can undergo various transformations, including ring-opening, ring-expansion, and functionalization at the carbon skeleton. While specific studies on 4-fluoro-N,N-dimethylpyrrolidin-3-amine are not extensively documented in publicly available literature, the reactivity of the pyrrolidine core is well-established.

General reactions of the pyrrolidine ring often involve the nitrogen atom's nucleophilicity or transformations of substituents on the carbon framework. For instance, N-alkylation, N-acylation, and N-arylation are common reactions that modify the properties of the pyrrolidine nitrogen. However, in the context of this compound, the secondary amine of the parent pyrrolidine is already substituted.

Reactions involving the carbon backbone of the pyrrolidine ring can be more complex. Oxidative processes can lead to the formation of corresponding pyrrolidones or open-chain amino acids. Reductive cleavage of the C-N bonds, although typically requiring harsh conditions, can also occur. The presence of the fluorine atom at the 4-position and the dimethylamino group at the 3-position is expected to influence the regioselectivity and stereoselectivity of such reactions. For example, the electron-withdrawing nature of the fluorine atom could affect the stability of adjacent carbocations or carbanions, thereby directing the outcome of certain transformations.

Transformations at the Fluorine-Bearing Stereocenter

The carbon-fluorine bond is the strongest single bond in organic chemistry, making transformations at a fluorine-bearing stereocenter challenging. Nevertheless, several strategies exist for the modification or displacement of fluorine. Nucleophilic substitution of fluoride (B91410) is generally difficult but can be achieved under specific conditions, particularly if the fluorine is activated by an adjacent electron-withdrawing group or if a strong nucleophile is employed in a polar aprotic solvent.

In the case of this compound, the stereochemistry at the C-4 position is a key feature. Reactions that proceed via an SN2 mechanism would lead to an inversion of configuration, while SN1-type reactions could result in racemization. The neighboring dimethylamino group could potentially participate in such reactions, either through anchimeric assistance or by influencing the electronic environment of the C-F bond.

Elimination reactions to form a pyrroline (B1223166) derivative are another possibility, particularly in the presence of a strong base. The regioselectivity of such an elimination would be influenced by the stereochemical arrangement of the fluorine and adjacent protons.

Reactivity of the Tertiary Amine Moiety (e.g., N-Oxidation, Quaternization)

The tertiary dimethylamino group at the 3-position is a key functional handle for derivatization. As a nucleophilic and basic center, it can readily undergo a variety of chemical transformations.

N-Oxidation: Tertiary amines are susceptible to oxidation to form the corresponding N-oxides. wikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Caro's acid. wikipedia.org The resulting N-oxide of this compound would exhibit significantly different physical and chemical properties, including increased polarity and water solubility. N-oxides can also serve as intermediates in further synthetic transformations.

Quaternization: The reaction of the tertiary amine with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, leads to the formation of a quaternary ammonium (B1175870) salt. google.com This process, known as quaternization, converts the neutral amine into a positively charged species. The rate and efficiency of quaternization can be influenced by the nature of the alkylating agent and the steric environment around the nitrogen atom. The resulting quaternary ammonium salts often exhibit enhanced biological activity or can be used as phase-transfer catalysts.

Reaction TypeReagent ExampleProduct Type
N-OxidationHydrogen Peroxide (H₂O₂)N-Oxide
QuaternizationMethyl Iodide (CH₃I)Quaternary Ammonium Salt

Functional Group Interconversions and Derivatization

The presence of both a fluorine atom and a tertiary amine group in this compound allows for a wide range of functional group interconversions and derivatizations. For instance, the secondary amine of the pyrrolidine ring (in the parent 4-fluoropyrrolidin-3-amine) can be derivatized to introduce various substituents. Acylation with acyl chlorides or anhydrides would yield the corresponding amides, while reaction with sulfonyl chlorides would produce sulfonamides. Reductive amination with aldehydes or ketones could be used to introduce a variety of alkyl groups at the nitrogen atom.

The dimethylamino group itself can be a target for modification. For example, demethylation reactions, although challenging, could provide access to the corresponding secondary or primary amines. These transformations would significantly alter the molecule's properties and provide new avenues for further functionalization.

Applications in Chemical Synthesis and Advanced Materials

Utility as Building Blocks for Complex Organic Molecules

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. lifechemicals.com The introduction of a fluorine atom onto this five-membered ring, as seen in 4-fluoro-N,N-dimethylpyrrolidin-3-amine, offers a powerful tool for modulating the physicochemical properties of molecules. While direct examples of the use of this compound in the synthesis of complex bioactive molecules are not extensively documented in publicly available literature, the application of structurally similar fluorinated pyrrolidines provides strong evidence for its potential.

For instance, fluorinated pyrrolidine derivatives are sought after for their ability to enhance biological activity. Research has shown that incorporating fluorine-containing groups into pyrrolidine structures can lead to compounds with significant bioactivities, such as antifungal properties. nih.gov In one study, the synthesis of fluorinated aminoparthenolide analogues, which are of interest for their potential therapeutic applications, utilized (S)-3-fluoropyrrolidine. nih.gov This highlights a strategy where a fluorinated pyrrolidine serves as a key component to introduce fluorine into a larger, more complex molecule, thereby modifying its biological profile. The presence of the fluorine atom in these building blocks can influence factors such as lipophilicity and metabolic stability, which are critical parameters in drug design.

The synthesis of various bioactive fluoropyrrolidines has been achieved through methods like copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. nih.gov This demonstrates the accessibility of diverse fluorinated pyrrolidine scaffolds for further elaboration into complex organic molecules. Given these precedents, this compound is a promising candidate for the synthesis of novel pharmaceuticals and agrochemicals, where the fluorine atom can be strategically employed to fine-tune the properties of the final product.

Compound ClassSynthetic Utility of Fluorinated Pyrrolidine Building BlockPotential Application
Bioactive AlkaloidsIntroduction of fluorine to modulate physicochemical properties and biological activity.Pharmaceuticals, Agrochemicals
Fluorinated Parthenolide AnaloguesServes as a key structural motif for enhancing therapeutic potential.Medicinal Chemistry
Antifungal AgentsIncorporation of fluorinated pyrrolidinyl rings to improve efficacy.Agrochemicals, Pharmaceuticals

Role as Chiral Organocatalysts and Ligands in Asymmetric Synthesis

Chiral pyrrolidine derivatives have emerged as highly effective organocatalysts for a wide range of asymmetric transformations. nih.govbeilstein-journals.orgmdpi.com The stereoelectronic properties of substituents on the pyrrolidine ring play a crucial role in determining the enantioselectivity of the catalyzed reactions. The introduction of a fluorine atom can significantly influence the conformation and electronic nature of the catalyst, thereby impacting its performance. nih.gov

Furthermore, chiral pyrrolidine units are integral components of ligands used in transition-metal-catalyzed asymmetric synthesis. mdpi.com The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts and their application in enantioselective Michael additions have been reported with excellent yields and enantioselectivities. rsc.org The development of chiral hybrid materials based on pyrrolidine building units for asymmetric Michael additions further underscores the versatility of this scaffold in catalysis. nih.gov Given these examples, it is conceivable that chiral derivatives of this compound could be developed into novel and efficient organocatalysts or ligands for asymmetric synthesis, with the fluorine atom providing a means to fine-tune catalytic activity and selectivity.

Catalyst TypeInfluence of FluorineExample Application
Proline-based dipeptidesEnhances hydrogen bonding and influences transition state conformation.Asymmetric aldol (B89426) reactions
Chiral cis-2,5-disubstituted pyrrolidinesProvides a rigid scaffold for stereocontrol.Enantioselective Michael additions
Pyrrolidine-based hybrid materialsHomogeneous distribution of active chiral moieties.Asymmetric Michael additions

Development of Novel Fluorinating Reagents and Reagents for C-F Bond Formation

The development of new reagents and methods for the introduction of fluorine into organic molecules is an area of intense research. nih.govnih.gov Electrophilic fluorinating reagents often feature an N-F bond, where the fluorine atom is rendered electrophilic by attachment to a nitrogen atom bearing electron-withdrawing groups. While a vast number of N-F fluorinating agents have been developed, there is no evidence in the reviewed literature to suggest that this compound, which possesses a C-F bond, is used as a precursor for the synthesis of new N-F fluorinating reagents.

The chemistry of C-F bond formation is distinct from the application of N-F reagents. It is plausible that fluorinated building blocks like this compound could be utilized in reactions where the fluorine atom influences the reactivity of the molecule in other ways, or in the synthesis of more complex fluorinated structures. However, its direct role in the development of new reagents for C-F bond formation is not supported by the available information. The focus in the literature is on the synthesis of fluorinated heterocycles using various fluorinating agents, rather than using a C-F functionalized heterocycle as the reagent itself. researchgate.netle.ac.uk

Integration into Polymeric Systems and Functional Materials

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy, making them valuable in a wide range of applications. researchgate.netnih.govpageplace.de The incorporation of fluorinated monomers into polymer chains is a common strategy to impart these desirable characteristics. While the direct polymerization or incorporation of this compound into polymeric systems is not specifically described in the surveyed literature, the general principles of fluoropolymer synthesis suggest its potential in this area.

The synthesis of fluorinated polymers can be achieved through the polymerization of fluorine-containing monomers. nih.govrsc.org It is conceivable that derivatives of this compound, functionalized with a polymerizable group such as a methacrylate, could serve as monomers for the creation of novel fluorinated polymers. Such polymers could exhibit interesting properties due to the presence of the fluorinated pyrrolidine moiety, potentially finding applications in areas such as low-surface-energy coatings or specialized membranes.

Furthermore, fluorinated functional materials are emerging as important tools in various fields. researchgate.netmdpi.com Chiral mesoporous hybrid materials containing pyrrolidine units have been synthesized and shown to be effective heterogeneous catalysts. nih.gov The incorporation of a fluorinated pyrrolidine, such as this compound, into such a material could lead to new functional materials with unique catalytic or surface properties. The solution self-assembly of fluorinated polymers is another area where fluorinated building blocks are crucial for creating structured materials with novel morphologies. rsc.org

Material TypePotential Role of this compoundPotential Application
Fluorinated PolymersAs a monomer (after functionalization) to introduce fluorinated pyrrolidine moieties.Low-surface-energy coatings, membranes
Functional Hybrid MaterialsIncorporation into a porous framework to create novel catalytic or sorbent materials.Heterogeneous catalysis, separation science
Self-Assembled MaterialsAs a component of fluorinated copolymers to direct self-assembly into specific morphologies.Nanomaterials, advanced materials

Q & A

Advanced Research Question

  • Docking studies : Map steric and electronic interactions with target proteins (e.g., GPCRs or kinases) using software like AutoDock Vina. Focus on fluorine’s electronegativity and pyrrolidine ring puckering .
  • QSAR models : Correlate substituent effects (e.g., fluorine position) with bioactivity data to predict optimal modifications.
  • MD simulations : Assess conformational stability in membrane bilayers to improve blood-brain barrier penetration .

What experimental approaches validate the compound’s role in modulating enzymatic activity, such as kinase inhibition?

Advanced Research Question

  • Kinase profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler®) to identify off-target effects.
  • Mechanistic studies : Employ ATP-competitive assays (e.g., ADP-Glo™) and phospho-specific antibodies in Western blotting .
  • Cellular context : Test in isogenic cell lines (wild-type vs. kinase-dead mutants) to confirm on-target effects .

How do steric and electronic factors influence the regioselectivity of fluorination in pyrrolidine-based systems?

Advanced Research Question

  • Steric effects : Bulky substituents adjacent to the fluorination site (e.g., 3-position) direct fluorination to less hindered positions.
  • Electronic effects : Electron-withdrawing groups (e.g., amines) activate specific carbons for electrophilic fluorination. Computational NBO analysis quantifies charge distribution effects .
  • Case study : highlights yield disparities (24–92%) in analogous compounds due to steric hindrance from alkyl/aryl groups .

What are the best practices for analyzing metabolic pathways of this compound in preclinical models?

Advanced Research Question

  • Radiolabeling : Use 18^{18}F or 14^{14}C isotopes to track metabolites via LC-MS/MS.
  • Biotransformation studies : Incubate with hepatocytes or S9 fractions to identify phase I/II metabolites .
  • In vivo PK/PD : Correlate plasma exposure (AUC) with tissue distribution in rodent models to assess bioavailability.

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